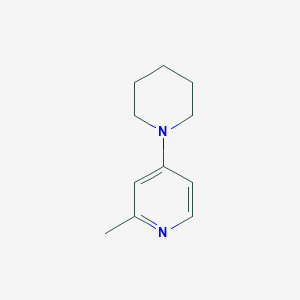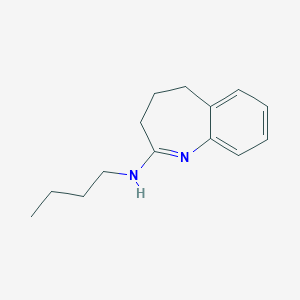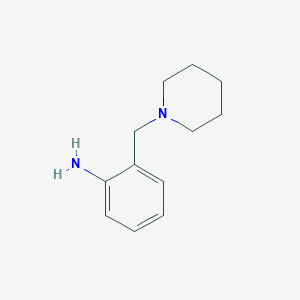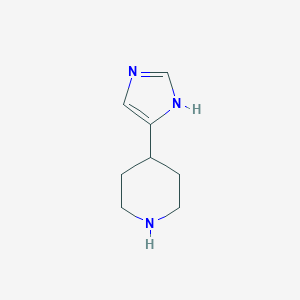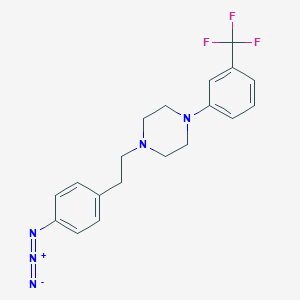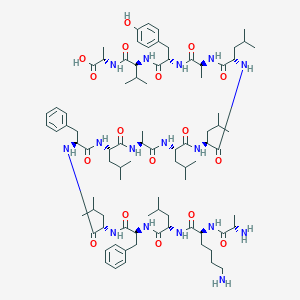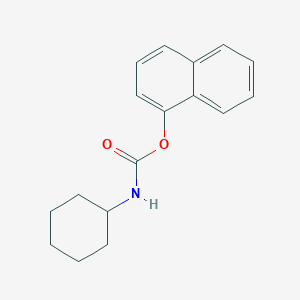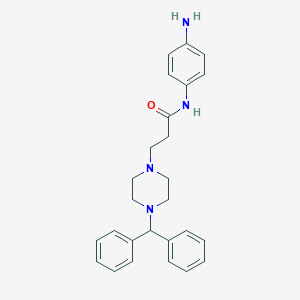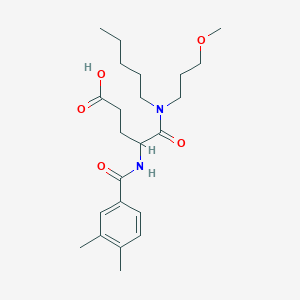
(+-)-4-((3,4-Dimethylbenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+-)-4-((3,4-Dimethylbenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (+-)-4-((3,4-Dimethylbenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins involved in disease pathways, thereby preventing the progression of the disease.
Biochemical and Physiological Effects:
Studies have shown that (+-)-4-((3,4-Dimethylbenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid can have various biochemical and physiological effects, depending on the specific disease being targeted. For example, in cancer, it has been shown to induce apoptosis (programmed cell death) in cancer cells, while in Alzheimer's disease, it has been shown to inhibit the aggregation of amyloid-beta peptides.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (+-)-4-((3,4-Dimethylbenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid in lab experiments is its high potency and specificity towards certain enzymes and proteins. However, one limitation is its relatively high cost, which can limit its use in large-scale experiments.
Future Directions
There are many future directions for the study of (+-)-4-((3,4-Dimethylbenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid. Some potential areas of research include exploring its potential as a therapeutic agent for other diseases, investigating its mechanism of action in greater detail, and developing more cost-effective synthesis methods. Additionally, there is potential for the development of new derivatives of this compound with improved properties and efficacy.
Synthesis Methods
The synthesis of (+-)-4-((3,4-Dimethylbenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid involves the condensation of 3,4-dimethylbenzoyl chloride with 5-aminopentanoic acid, followed by the reaction with 3-methoxypropylamine. The resulting product is then purified through column chromatography to obtain the final product.
Scientific Research Applications
(+-)-4-((3,4-Dimethylbenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, it has been used as a tool for studying protein-protein interactions and as a probe for detecting enzyme activity.
properties
CAS RN |
111106-16-2 |
|---|---|
Molecular Formula |
C23H36N2O5 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-[(3,4-dimethylbenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H36N2O5/c1-5-6-7-13-25(14-8-15-30-4)23(29)20(11-12-21(26)27)24-22(28)19-10-9-17(2)18(3)16-19/h9-10,16,20H,5-8,11-15H2,1-4H3,(H,24,28)(H,26,27) |
InChI Key |
CGRMWLDGQYLHRN-UHFFFAOYSA-N |
SMILES |
CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)C)C |
Canonical SMILES |
CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)C)C |
synonyms |
(+-)-4-((3,4-Dimethylbenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5 -oxopentanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B35432.png)

